3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Description

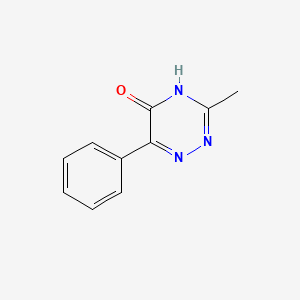

Structure

2D Structure

Properties

IUPAC Name |

3-methyl-6-phenyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-7-11-10(14)9(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSYWCQYMPDAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190483 | |

| Record name | 2H-1,2,4-triazin-5-one, 3-methyl-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36993-94-9 | |

| Record name | Desaminometamitron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36993-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,4-triazin-5-one, 3-methyl-6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036993949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-triazin-5-one, 3-methyl-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Introduction: The Significance of the 1,2,4-Triazinone Scaffold in Medicinal Chemistry

The 1,2,4-triazine core is a privileged heterocyclic motif that has garnered substantial interest within the fields of medicinal chemistry and drug development. These nitrogen-rich structures are recognized for their diverse and potent biological activities, which span a wide therapeutic spectrum. Derivatives of 1,2,4-triazin-5(4H)-one, in particular, have been investigated for their potential as anticancer, antiviral, antihypertensive, and antimicrobial agents.[1] The structural versatility of the triazinone ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. The title compound, 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, serves as a foundational structure within this class of molecules, and a comprehensive understanding of its synthesis is paramount for the exploration of its derivatives as potential therapeutic agents. This guide provides a detailed examination of a robust and efficient synthetic route to this key chemical entity.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of the 1,2,4-triazin-5(4H)-one ring system is most effectively achieved through the cyclocondensation of an α-keto acid with an acylhydrazide. This approach is a well-established and reliable method for the formation of this heterocyclic core.

Our retrosynthetic analysis of the target molecule, this compound, identifies phenylglyoxylic acid and acetylhydrazide as the logical starting materials. The phenyl group at the 6-position of the triazinone ring originates from phenylglyoxylic acid, while the methyl group at the 3-position is contributed by acetylhydrazide.

The forward synthesis, therefore, involves the condensation of the α-keto group of phenylglyoxylic acid with the terminal nitrogen of acetylhydrazide to form a hydrazone intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the stable 1,2,4-triazin-5(4H)-one ring. This reaction is typically facilitated by heating in a suitable protic solvent, such as isopropanol or ethanol, which aids in the dehydration step.

Experimental Workflow

The synthesis of this compound can be systematically approached through a series of well-defined steps, from reagent preparation to product characterization. The following diagram outlines the general experimental workflow.

Caption: A generalized experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a composite procedure based on established methodologies for the synthesis of 1,2,4-triazinone derivatives.

Materials:

-

Phenylglyoxylic acid (C₈H₆O₃, MW: 150.13 g/mol )

-

Acetylhydrazide (C₂H₆N₂O, MW: 74.08 g/mol )

-

Isopropanol (IPA)

-

Standard laboratory glassware and reflux apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Procedure:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylglyoxylic acid (1.0 eq). To this, add isopropanol as the solvent.

-

Addition of Acetylhydrazide: While stirring, add acetylhydrazide (1.0 - 1.1 eq) to the flask.

-

Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by TLC.

-

Reaction Monitoring: Periodically take aliquots of the reaction mixture and spot them on a TLC plate. Develop the plate using an appropriate solvent system (e.g., ethyl acetate/hexane) to observe the consumption of the starting materials and the formation of the product.

-

Work-up: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution upon cooling.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold isopropanol to remove any residual impurities.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Reaction Mechanism

The formation of the 1,2,4-triazin-5(4H)-one ring proceeds through a well-understood condensation and cyclization pathway. The following diagram illustrates the plausible mechanism for the reaction between phenylglyoxylic acid and acetylhydrazide.

Caption: Plausible reaction mechanism for the synthesis of this compound.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed through rigorous characterization using modern spectroscopic techniques.

Table 1: Summary of Reaction Parameters and Expected Product Characteristics

| Parameter | Value/Description |

| Reactants | Phenylglyoxylic acid, Acetylhydrazide |

| Solvent | Isopropanol |

| Reaction Temperature | Reflux |

| Product Appearance | Solid |

| Expected Yield | Moderate to High |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

Expected Spectroscopic Data:

-

¹H NMR (in DMSO-d₆):

-

A singlet for the methyl protons (CH₃ ) is expected around δ 2.3-2.5 ppm.

-

A multiplet for the aromatic protons of the phenyl ring is anticipated in the region of δ 7.4-8.2 ppm.

-

A broad singlet for the NH proton of the triazinone ring is expected at δ 12.0-13.0 ppm.

-

-

¹³C NMR (in DMSO-d₆):

-

The methyl carbon (C H₃) signal is expected around δ 20-25 ppm.

-

Aromatic carbon signals for the phenyl ring are anticipated between δ 125-135 ppm.

-

The carbonyl carbon (C =O) of the triazinone ring should appear around δ 160-165 ppm.

-

The other carbons of the triazine ring (C3 and C6) are expected in the range of δ 145-160 ppm.

-

-

Infrared (IR) Spectroscopy (ATR):

-

A broad absorption band for the N-H stretch is expected in the range of 3100-3300 cm⁻¹.

-

A strong absorption for the C=O (amide) stretch should be observed around 1650-1700 cm⁻¹.

-

C=N stretching vibrations are anticipated in the region of 1550-1650 cm⁻¹.

-

Aromatic C-H stretching should appear around 3000-3100 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ is expected at m/z = 187.

-

Conclusion

The synthesis of this compound via the cyclocondensation of phenylglyoxylic acid and acetylhydrazide represents an efficient and reliable method for accessing this important heterocyclic scaffold. The straightforward nature of the reaction, coupled with the ready availability of the starting materials, makes this a practical approach for both academic research and industrial applications. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of novel 1,2,4-triazinone derivatives as potential therapeutic agents.

References

3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

The 1,2,4-triazine ring system represents a class of azaheterocycles that has garnered significant attention in medicinal and materials chemistry. These structures are considered "privileged scaffolds" due to their versatile chemical nature and their association with a wide array of biological activities.[1][2] Derivatives of 1,2,4-triazine have been investigated for their potential as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[2][3][4]

This guide focuses on a specific derivative, This compound . We will provide a comprehensive overview of its core chemical and physical properties, proven synthetic methodologies, spectroscopic signature, and its potential as a foundational molecule for further chemical exploration, particularly within the context of drug discovery and development.

Core Chemical and Physical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. For this compound, these are summarized below.

Compound Identification and Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 3-methyl-6-phenyl-2,5-dihydro-1,2,4-triazin-5-one | [5] |

| CAS Number | 36993-94-9 | [5] |

| Molecular Formula | C₁₀H₉N₃O | [6] |

| Molecular Weight | 187.20 g/mol | [5] |

| Appearance | Solid (typical for this class) | - |

Molecular Structure

The structure features a six-membered triazine ring containing three nitrogen atoms, substituted with a methyl group at position 3, a phenyl group at position 6, and a ketone at position 5. The "(4H)" designation indicates the location of the endocyclic proton.

Synthesis and Mechanistic Insights

Core Synthetic Strategy

The most prevalent and robust method for synthesizing the 5,6-disubstituted 1,2,4-triazine core is the condensation reaction between a 1,2-dicarbonyl compound and an appropriate acid hydrazide.[1] This approach allows for modular construction of the ring system. For the title compound, this translates to the cyclocondensation of a phenyl-substituted 1,2-dicarbonyl (phenylglyoxal) with the hydrazide of acetic acid (acetohydrazide).

The causality behind this choice is straightforward:

-

Phenylglyoxal provides the C6-phenyl and C5-carbonyl moieties.

-

Acetohydrazide provides the N1, N2, and C3-methyl components, along with the N4 nitrogen.

The reaction proceeds via initial hydrazone formation, followed by an intramolecular cyclization and dehydration to yield the final triazinone ring.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol is a representative method adapted from established literature procedures for 1,2,4-triazine synthesis.[1][7]

Step 1: Reagent Preparation

-

Dissolve phenylglyoxal monohydrate (1.0 eq) in glacial acetic acid.

-

In a separate flask, dissolve acetohydrazide (1.05 eq) in glacial acetic acid.

Step 2: Condensation Reaction

-

Slowly add the acetohydrazide solution to the phenylglyoxal solution with stirring at room temperature.

-

Heat the reaction mixture to reflux (approx. 118°C) for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 3: Isolation and Purification

-

Allow the mixture to cool to room temperature, then pour it over crushed ice with stirring.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the crude product with cold water, followed by a small amount of cold ethanol to remove residual acetic acid and impurities.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Step 4: Validation

-

Confirm the identity and purity of the final product using melting point analysis, NMR, IR, and mass spectrometry.

Spectroscopic Characterization

Structural elucidation and confirmation are paramount. The following data represent the expected spectroscopic characteristics for verifying the successful synthesis of the title compound.

| Technique | Expected Characteristics |

| ¹H NMR | - Methyl Protons (CH₃): A singlet around δ 2.0-2.5 ppm. - Phenyl Protons (C₆H₅): A multiplet in the aromatic region, δ 7.4-8.2 ppm. - Amide Proton (N-H): A broad singlet, typically downfield (> δ 10 ppm), which is D₂O exchangeable. |

| ¹³C NMR | - Methyl Carbon (CH₃): A signal around δ 20-25 ppm. - Phenyl Carbons: Multiple signals in the δ 125-135 ppm range. - Triazine Ring Carbons: Signals for C3, C5, and C6 in the δ 140-165 ppm range, with the C=O (C5) being the most downfield. |

| IR (cm⁻¹) | - N-H Stretch: A broad band around 3100-3300 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Bands around 2900-3100 cm⁻¹. - C=O Stretch (Amide/Ketone): A strong, sharp absorption around 1650-1700 cm⁻¹. - C=N Stretch: Absorption around 1550-1600 cm⁻¹. |

| Mass Spec (MS) | The molecular ion peak [M]⁺ is expected at m/z = 187. A GC-MS spectrum for this compound is publicly available, confirming this molecular weight.[8] Fragmentation patterns would likely involve the loss of CO, N₂, and cleavage of the methyl and phenyl groups. |

Reactivity and Potential for Derivatization

The 1,2,4-triazin-5(4H)-one scaffold is rich in chemical handles, making it an excellent starting point for generating compound libraries for screening.

-

N4-Position: The proton on the N4 nitrogen is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation. This is a common strategy to modulate solubility and biological activity.

-

C5-Carbonyl Group: The oxygen of the carbonyl can be thionated to produce the corresponding 5-thione derivative, which can alter the compound's electronic properties and hydrogen bonding capacity.[3]

-

Methyl Group (C3): While less reactive, the methyl protons can potentially be functionalized under specific conditions (e.g., radical reactions).

-

Phenyl Group (C6): The aromatic ring can undergo electrophilic substitution (nitration, halogenation), although the electron-withdrawing nature of the triazine ring would make this challenging and likely direct substitution to the meta-position.

Relevance in Drug Discovery and Medicinal Chemistry

The true value of a scaffold like this compound lies in its proven utility in generating biologically active molecules. The 1,2,4-triazine core has been integral to compounds with a wide range of pharmacological effects.[2]

-

Anticancer Activity: Numerous 1,2,4-triazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][9][10] The planar, aromatic nature of the core allows it to participate in π-π stacking and hydrogen bonding interactions with biological targets like kinases and DNA.

-

GPCR Modulation: In a notable example, substituted 1,2,4-triazines were identified as antagonists for G-protein-coupled receptor 84 (GPR84), a target implicated in inflammatory diseases.[1] The 5- and 6-aryl substituents were found to be critical for binding.[1]

-

Herbicidal and Antiviral Activity: The broader class of 1,2,4-triazines has a long history of use in agrochemicals and as antiviral agents, highlighting the scaffold's ability to interfere with fundamental biological processes.[3][11]

The specific substituents of the title compound—a small methyl group and a lipophilic phenyl group—provide a balanced starting point for drug design. The phenyl group can engage in hydrophobic or π-stacking interactions within a receptor binding pocket, while the methyl group occupies a smaller pocket. The triazinone core provides key hydrogen bond donors and acceptors.

Conclusion

This compound is more than a simple heterocyclic compound; it is a validated and versatile platform for chemical innovation. Its straightforward and high-yielding synthesis, combined with multiple sites for chemical modification, makes it an attractive starting point for research programs. The extensive history of biological activity associated with the 1,2,4-triazine scaffold provides a strong rationale for its continued exploration in the development of new therapeutics and functional molecules.

References

- 1. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-methyl-6-phenyl-2,5-dihydro-1,2,4-triazin-5-one [cymitquimica.com]

- 6. lookchem.com [lookchem.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights. Our focus extends beyond mere data presentation to elucidate the causal relationships between molecular structure and spectral output, ensuring a thorough understanding of the characterization process.

Introduction

This compound is a member of the 1,2,4-triazine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in the synthesis of novel molecular entities. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this target molecule. We will explore not only the experimental data but also the underlying principles that govern the interaction of molecules with electromagnetic radiation and high-energy electrons, providing a robust framework for spectroscopic analysis.

Synthesis and Structural Context

The rational interpretation of spectroscopic data is intrinsically linked to the synthetic route employed to create the molecule. The synthesis of 1,2,4-triazin-5(4H)-ones typically involves the cyclocondensation of an α-keto acid derivative with a semicarbazide or a related precursor. For this compound, a common synthetic approach involves the reaction of phenylglyoxylic acid with acetamidrazone.

Caption: Generalized synthetic pathway for this compound.

Understanding this pathway is crucial as it informs us about potential side products or unreacted starting materials that could appear in the spectra, thereby aiding in the confident assignment of signals corresponding to the desired product.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

Experimental Data

The mass spectrum of this compound has been reported and is available in spectral databases.[1][2]

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₉N₃O | [1] |

| Molecular Weight | 187.20 g/mol | [1] |

| Exact Mass | 187.074562 g/mol | [1] |

| InChIKey | OUSYWCQYMPDAEO-UHFFFAOYSA-N | [1] |

Interpretation and Fragmentation

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at an m/z value corresponding to the exact mass of the compound. The fragmentation pattern provides valuable structural information.

Caption: Plausible fragmentation pathway for this compound in mass spectrometry.

The fragmentation is likely initiated by the loss of stable neutral molecules. For instance, the loss of a molecule of carbon monoxide (CO) from the triazinone ring is a common fragmentation pathway for such heterocyclic systems. Subsequent fragmentations could involve the loss of nitrogen (N₂) or cleavage of the methyl group. The presence of the phenyl group would likely give rise to a characteristic signal at m/z 77, corresponding to the phenyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals for the methyl protons, the phenyl protons, and the N-H proton of the triazinone ring.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | ~2.3 - 2.5 | Singlet | 3H |

| Phenyl-H | ~7.4 - 8.0 | Multiplet | 5H |

| N-H | ~11.0 - 13.0 | Broad Singlet | 1H |

Causality of Chemical Shifts:

-

Methyl Protons: The methyl group is attached to a C=N double bond within the triazine ring, which deshields the protons, causing them to resonate downfield compared to a typical alkyl methyl group.

-

Phenyl Protons: The protons on the phenyl ring will appear in the aromatic region. The exact chemical shifts and multiplicities will depend on the electronic effects of the triazine ring. Protons ortho to the triazine ring are likely to be the most deshielded.

-

N-H Proton: The proton attached to the nitrogen atom in the triazinone ring is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic character of the ring. This proton is also likely to be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~15 - 20 |

| Phenyl-C (ipso) | ~130 - 135 |

| Phenyl-C (o, m, p) | ~125 - 130 |

| C=O | ~160 - 165 |

| C=N (C3) | ~150 - 155 |

| C=N (C6) | ~145 - 150 |

Rationale for Predicted Shifts:

-

Carbonyl Carbon: The carbonyl carbon (C=O) is highly deshielded and will appear at the downfield end of the spectrum.

-

Triazine Ring Carbons: The carbons involved in C=N bonds within the triazine ring are also significantly deshielded and will resonate in the aromatic region.

-

Phenyl Carbons: The phenyl carbons will show characteristic signals in the aromatic region. The ipso-carbon (the carbon attached to the triazine ring) will have a distinct chemical shift compared to the other phenyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3100 - 3300 | Medium, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (amide) | 1680 - 1720 | Strong |

| C=N stretch | 1600 - 1650 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

Interpretation of Key Vibrational Modes:

-

N-H Stretch: The broadness of the N-H stretching band is due to hydrogen bonding.

-

C=O Stretch: A strong absorption band in the region of 1680-1720 cm⁻¹ is a clear indicator of the carbonyl group in the triazinone ring. Its exact position will be influenced by the electronic environment and potential hydrogen bonding.

-

C=N and C=C Stretches: The absorptions for the C=N and C=C double bonds in the triazine and phenyl rings, respectively, will appear in the fingerprint region and can sometimes overlap.

Conclusion

References

Biological activity of 1,2,4-triazinone derivatives

An In-Depth Technical Guide to the Biological Activity of 1,2,4-Triazinone Derivatives

Foreword

The domain of heterocyclic chemistry represents a cornerstone of modern medicinal and agricultural science. Within this vast field, certain molecular scaffolds emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The 1,2,4-triazinone core is a quintessential example of such a scaffold. This six-membered ring, containing three nitrogen atoms, serves as a versatile template for the design of potent and selective bioactive agents. This guide offers a comprehensive exploration of the diverse biological activities of 1,2,4-triazinone derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the key mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed experimental protocols to empower further research and development in this promising area.

The 1,2,4-Triazinone Scaffold: Synthesis and Versatility

The synthetic accessibility of the 1,2,4-triazinone core is a key driver of its prevalence in drug discovery programs. The most common and robust methods involve the condensation of 1,2-dicarbonyl compounds (such as benzil) with acylhydrazides or their equivalents.[1] This approach allows for the introduction of diverse substituents at the 3, 5, and 6-positions of the triazine ring. More advanced domino annulation reactions and multi-component strategies have further streamlined the synthesis of complex derivatives from readily available starting materials.[2][3] This synthetic flexibility is paramount, as the biological activity of these compounds is exquisitely sensitive to the nature and position of their substituents.

Anticancer Activity: A Primary Therapeutic Frontier

The most extensively investigated application of 1,2,4-triazinone derivatives is in oncology.[4] These compounds have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines through multiple, often interconnected, mechanisms of action.[5]

Key Mechanisms of Antitumor Action

A. Induction of Apoptosis: A primary mechanism by which 1,2,4-triazinone derivatives eliminate cancer cells is through the induction of programmed cell death, or apoptosis. Several studies have shown that potent derivatives can trigger the intrinsic (mitochondrial) apoptosis pathway.[6] This is often initiated by the upregulation of the tumor suppressor protein p53.[7][8] Activated p53 subsequently increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to mitochondrial outer membrane permeabilization.[9] This event releases cytochrome c, which activates a cascade of cysteine-aspartic proteases (caspases), notably the initiator caspase-9 and the executioner caspases-3 and -7, ultimately leading to cell death.[6][9]

B. Inhibition of Key Cellular Enzymes: Certain triazinone derivatives function as potent inhibitors of enzymes critical for DNA replication and cell division.

-

Topoisomerase II (Topo II) Inhibition: Some compounds show strong Topo II inhibitory activity at nanomolar concentrations, comparable to the established drug etoposide.[7][8] By stabilizing the Topo II-DNA cleavage complex, they prevent the re-ligation of DNA strands, leading to catastrophic DNA double-strand breaks and cell death.

-

Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubules formed from tubulin polymers, is a validated anticancer target. Specific triazinone derivatives can inhibit β-tubulin polymerization, disrupting the formation of the mitotic spindle and causing cell cycle arrest in the G2/M phase.[7][8]

C. Kinase Inhibition: Signaling pathways driven by kinases are often dysregulated in cancer. Novel 1,2,4-triazine derivatives have been identified as potent inhibitors of kinases like p38α MAP kinase, which is involved in cellular stress responses and inflammation, suggesting another avenue for therapeutic intervention.[10]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on their substitution patterns.

-

Substitution at C3: Attaching a trimethoxyphenyl (TMP) moiety, a feature found in potent tubulin inhibitors like colchicine, often confers significant cytotoxic activity.[8]

-

Substitution at C6: The presence of a 2-(2-thienyl)vinyl group at this position has been linked to potent cytotoxicity against liver cancer cells (Hep-G2).[11]

-

Fused Ring Systems: Fusing the triazine core with other heterocyclic rings, such as imidazo[2,1-c][8][10][11]triazines or pyrazolo[4,3-e][8][10][11]triazines, can significantly enhance cytotoxic effects against breast cancer cell lines like MCF-7 and MDA-MB-231.[6][10]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 1,2,4-triazinone derivatives against various human cancer cell lines. Lower values indicate higher potency.

| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| Compound 12 | Hep-G2 (Liver) | Cytotoxic | < 7.5 (approx.) | [11] |

| Compound 18 | Hep-G2 (Liver) | Cytotoxic | < 7.5 (approx.) | [11] |

| Compound 4c | MCF-7 (Breast) | Topo II, Apoptosis | Potent (nM range) | [7][8] |

| Compound 5e | MCF-7 (Breast) | Topo II, Apoptosis | Potent (nM range) | [7][8] |

| Compound 6c | MCF-7 (Breast) | β-Tubulin, Apoptosis | Potent | [7][8] |

| MM131 | DLD-1 (Colon) | Apoptosis, mTOR | ~1.5 - 3.0 | [9] |

| Compound 3b | MCF-7 (Breast) | Apoptosis (Caspase) | ~2.3 | [6] |

| Compound 3b | MDA-MB-231 (Breast) | Apoptosis (Caspase) | Potent | [6] |

| Converted from µg/mL as reported in the source. |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a cornerstone colorimetric method for assessing the cytotoxic potential of chemical compounds. It measures the metabolic activity of cells, which correlates with cell viability.

Causality: This protocol is chosen for its reliability, high throughput, and its ability to provide a quantitative measure (IC₅₀) of a compound's potency. The reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to a purple formazan product provides a direct readout of the viable cell population.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-triazinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Return the plate to the incubator for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Protect the plate from light.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial and Antiviral Activities

The structural diversity of 1,2,4-triazinones also lends them significant activity against microbial and viral pathogens.[12][13]

Antibacterial and Antifungal Properties

Derivatives of 1,2,4-triazinone have demonstrated a broad spectrum of activity.[14] Fused heterocyclic systems, such as imidazo[2,1-c][8][10][11]triazines, have shown antibacterial potencies comparable to ampicillin.[15] The activity spans both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10][16] Furthermore, significant antifungal activity has been reported against pathogenic fungi like Candida albicans and Aspergillus niger.[16][17]

Experimental Protocol: Broth Microdilution for MIC Determination The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation: Prepare a standardized inoculum of the target bacterium or fungus in a suitable broth medium (e.g., Mueller-Hinton for bacteria).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is identified as the lowest compound concentration in which no visible turbidity (growth) is observed.

Antiviral Potential

The antiviral activity of 1,2,4-triazinones is a growing area of interest.[18] Specific fused heterocycles have shown virucidal properties against RNA viruses like human enterovirus (Echo-9) while exhibiting no toxicity to the host cells.[15][19] This selective toxicity is a critical requirement for any potential antiviral agent. However, it is important to note that broad-spectrum activity is not guaranteed, as some studies screening derivatives against a wide panel of DNA and RNA viruses found no significant effects, highlighting the high degree of structural specificity required for antiviral action.[20]

Herbicidal Activity in Agriculture

Beyond medicine, 1,2,4-triazinone derivatives have made a significant impact in agriculture as herbicides.[11] Compounds such as amicarbazone and sulfentrazone are commercial herbicides that effectively control weeds in various crops.[21][22] They typically act by inhibiting key plant-specific enzymes, such as protoporphyrinogen oxidase (PPO), leading to rapid and effective weed control.[23] The development of these compounds demonstrates the exceptional chemical tunability of the triazinone core to meet the distinct demands of different biological systems.

Conclusion and Future Outlook

The 1,2,4-triazinone scaffold is a testament to the power of heterocyclic chemistry in generating biologically active molecules. Its derivatives have demonstrated a remarkable breadth of activity, from potent, multi-mechanistic anticancer agents to effective antimicrobials and commercial herbicides. The synthetic tractability of the core allows for extensive structure-activity relationship studies, enabling the rational design of next-generation compounds with enhanced potency, selectivity, and improved pharmacological profiles.

Future research should focus on several key areas:

-

Multi-Target Agents: Designing single molecules that can modulate multiple pathways (e.g., inhibit both kinases and tubulin) could be a powerful strategy to overcome drug resistance in cancer.

-

Pharmacokinetic Optimization: Improving the solubility, metabolic stability, and oral bioavailability of lead compounds is crucial for their translation into clinical candidates.

-

Novel Fused Systems: Continued exploration of novel fused heterocyclic systems based on the 1,2,4-triazinone core will undoubtedly uncover new biological activities and mechanisms of action.

The versatility and proven track record of 1,2,4-triazinone derivatives ensure that they will remain a highly valuable and productive scaffold for chemists and biologists in the ongoing search for novel therapeutic and agrochemical agents.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 1,2,4-Triazine synthesis [organic-chemistry.org]

- 4. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ijpsr.info [ijpsr.info]

- 11. Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds | Bentham Science [benthamscience.com]

- 13. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial studies of some novel quinazolinones fused with [1,2,4]-triazole, [1,2,4]-triazine and [1,2,4,5]-tetrazine rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. jcsp.org.pk [jcsp.org.pk]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. US4402733A - Herbicidally active 1,2,4-triazin-5-one derivatives - Google Patents [patents.google.com]

3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one mechanism of action

An In-Depth Technical Guide to the Putative Mechanisms of Action of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3] This guide focuses on the specific derivative, this compound, a compound of interest for which the precise mechanism of action is not yet fully elucidated. In the absence of definitive literature for this specific molecule, this document serves as a technical guide for its investigation. We will synthesize data from related 1,2,4-triazine analogues to propose putative mechanisms of action and provide detailed, field-proven experimental protocols to systematically investigate these hypotheses. The core objective is to equip researchers with the foundational knowledge and practical methodologies required to define the molecular pharmacology of this promising compound.

The 1,2,4-Triazine Core: A Foundation for Diverse Bioactivity

The 1,2,4-triazine ring system is a six-membered heterocycle containing three nitrogen atoms. This nitrogen-rich core imparts unique physicochemical properties that facilitate interactions with a variety of biological targets.[3] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological activity.[1] Extensive research on 1,2,4-triazine derivatives has revealed their potential to interfere with numerous signaling pathways, making them attractive candidates for drug development.[1]

Proposed Mechanisms of Action for this compound

Based on the established activities of structurally related 1,2,4-triazine derivatives, we propose three primary putative mechanisms of action for this compound. These hypotheses provide a logical starting point for a comprehensive investigation.

Hypothesis A: Inhibition of Protein Kinases

A significant number of 1,2,4-triazine derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes.[4][5][6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[4]

-

Plausible Targets: Key kinase families that could be targeted by this compound include:

-

Pyruvate Dehydrogenase Kinases (PDKs): These kinases are crucial in cancer cell metabolism.[4][6][7] Inhibition of PDKs can reverse the Warburg effect and re-sensitize cancer cells to apoptosis. Several 3-amino-1,2,4-triazine derivatives have shown potent, selective inhibition of PDK1.[4][7]

-

Receptor Tyrosine Kinases (RTKs): The c-Met kinase, an RTK often overactivated in various tumors, has been successfully targeted by hetero-fused 1,2,4-triazine derivatives.[5]

-

Mitogen-Activated Protein Kinases (MAPKs): The p38 MAPK pathway, involved in inflammation and stress responses, is another potential target, as its modulation by triazines has been reported.[8]

-

-

Causality: The planar, aromatic structure of the 1,2,4-triazine core is well-suited to fit into the ATP-binding pocket of many kinases, forming hydrogen bonds with the hinge region residues, a common mechanism for kinase inhibitors.[4] The specific substitutions (3-methyl and 6-phenyl) would then determine the selectivity and potency against particular kinases.

Caption: Proposed mechanism of kinase inhibition by this compound.

Hypothesis B: Anti-Inflammatory Activity via Modulation of Inflammatory Cascades

Several studies have highlighted the anti-inflammatory potential of 1,2,4-triazine derivatives.[8][9][10][11] This activity is often linked to the suppression of key inflammatory signaling pathways.

-

Plausible Targets & Pathways:

-

AGE-RAGE Axis: In conditions like diabetes, the interaction between advanced glycation end products (AGEs) and their receptor (RAGE) triggers an inflammatory cascade. Certain 1,2,4-triazines have been shown to inhibit this interaction and subsequent downstream signaling.[8][9]

-

NF-κB and p38 MAPK Signaling: The AGE-RAGE interaction often activates transcription factors like NF-κB and kinases like p38 MAPK, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1) and enzymes (e.g., COX-2).[8] The compound could act by inhibiting the activation of NF-κB or the phosphorylation of p38.

-

-

Causality: By interfering with these upstream signaling events, the compound could effectively reduce the expression of multiple pro-inflammatory mediators, thereby exerting a potent anti-inflammatory effect. This makes it a candidate for investigation in chronic inflammatory diseases.

Caption: Proposed anti-inflammatory mechanism via inhibition of the AGE-RAGE/NF-κB/p38 axis.

Hypothesis C: Induction of Apoptosis in Cancer Cells

The most frequently reported biological activity for 1,2,4-triazine derivatives is anticancer or antiproliferative action.[2][12][13][14] This is often achieved by inducing programmed cell death, or apoptosis.

-

Plausible Mechanisms:

-

Cell Cycle Arrest: Compounds can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cells from dividing.[13]

-

Activation of Caspases: Apoptosis is executed by a family of proteases called caspases. The compound could trigger the activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3/7).[12]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical. The compound may up-regulate Bax and/or down-regulate Bcl-2, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.[12][13]

-

-

Causality: The induction of apoptosis could be a direct consequence of kinase inhibition (Hypothesis A), where the blockade of pro-survival signaling pathways triggers the cell death machinery. Alternatively, the compound could have off-target effects that directly engage apoptotic pathways.

Experimental Protocols for Mechanistic Elucidation

To systematically test the proposed hypotheses, a series of validated experimental protocols are described below. These protocols are designed to be self-validating, with built-in controls to ensure data integrity.

General Experimental Workflow

Caption: A generalized workflow for investigating the mechanism of action.

Protocol: Cell Viability (MTT) Assay

This initial screen determines the cytotoxic or cytostatic concentration range of the compound against relevant cell lines (e.g., cancer cell lines like MCF-7, HT-29, or monocyte lines like THP-1).[12][14]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability |

| Untreated Control | 0 | 1.25 | 100% |

| Vehicle Control (DMSO) | 0.1% | 1.24 | 99.2% |

| Compound | 0.1 | 1.20 | 96.0% |

| Compound | 1 | 0.95 | 76.0% |

| Compound | 10 | 0.63 | 50.4% |

| Compound | 100 | 0.15 | 12.0% |

| Table 1: Example data from an MTT assay used to calculate the IC₅₀ value. |

Protocol: In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of the compound to inhibit the activity of a specific kinase. It is crucial for validating Hypothesis A.

Methodology:

-

Assay Preparation: In a 96-well or 384-well plate, add the kinase buffer, the specific kinase of interest (e.g., PDK1, c-Met), and the compound at various concentrations.

-

Initiation of Reaction: Add a mixture of the kinase's specific peptide substrate and ATP to initiate the phosphorylation reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include:

-

Luminescent Assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the reaction. Lower light output corresponds to higher kinase activity.

-

Fluorescence/FRET-based Assays: Use antibodies or reagents that specifically bind to the phosphorylated substrate.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Protocol: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing definitive evidence for apoptosis induction (Hypothesis C).[12]

Methodology:

-

Cell Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative / PI-negative: Viable cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative / PI-positive: Necrotic cells.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively established, the evidence from the broader 1,2,4-triazine class strongly suggests potential roles as a kinase inhibitor, an anti-inflammatory agent, and/or an inducer of apoptosis. The experimental framework provided in this guide offers a robust, logical, and technically sound approach for researchers to systematically investigate these possibilities. Elucidating the specific molecular targets and pathways will be critical for advancing this compound through the drug discovery pipeline and unlocking its therapeutic potential. Subsequent steps should include affinity-based pull-down assays to identify direct binding partners and in vivo studies in relevant disease models to validate the findings.[15]

References

- 1. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.unibs.it [iris.unibs.it]

- 9. 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes: An approach to prevent inflammation-induced late diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and analgesic-anti-inflammatory activities of some 1,2,4-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 1,2,4-triazine derivatives as potential anti-anxiety and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Historical and Synthetic Overview of 1,2,4-Triazine Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-triazine core, a six-membered aromatic ring with three nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the nitrogen-rich system, and its synthetic tractability have made it a cornerstone for the development of a vast range of biologically active compounds. This guide provides a comprehensive overview of the 1,2,4-triazine ring system, from its initial discovery in the late 19th century to its current role in cutting-edge drug development. We will explore the foundational synthetic methodologies, trace the evolution of more sophisticated synthetic strategies, and highlight key milestones in its application as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into the chemistry and significance of this remarkable heterocycle.

Chapter 1: The Dawn of Triazine Chemistry: Foundational Syntheses

The story of the 1,2,4-triazine ring system begins in the late 19th century, a period of fervent exploration in heterocyclic chemistry. While the more symmetric 1,3,5-triazines were accessible via the trimerization of nitriles, the synthesis of the asymmetric 1,2,4-isomer required a more nuanced approach.[2]

Early Pioneers: Bamberger and the Benzotriazines

One of the earliest significant contributions to the field was made by Eugen Bamberger in 1892.[1] His work, while initially focused on the preparation of fused benzotriazine systems, laid crucial groundwork. The Bamberger triazine synthesis involves the condensation of an aryl diazonium salt with the hydrazone of a pyruvic acid, which then undergoes an acid-catalyzed cyclization to form the benzotriazine ring.[1] This established a key chemical transformation—the formation of a nitrogen-rich heterocyclic ring from acyclic precursors.

The Parent Ring and the Rise of a General Synthesis

A major breakthrough was the first synthesis of the parent, unsubstituted 1,2,4-triazine, notably achieved by Paudler and Barton.[1] Their method involved the condensation of glyoxal with ethyl oxalamidrazonate, followed by saponification and decarboxylation of the resulting ethyl 1,2,4-triazine-3-carboxylate intermediate.[1]

While this was a landmark achievement, the method that truly unlocked the potential of the 1,2,4-triazine core was the versatile and widely adopted condensation of 1,2-dicarbonyl compounds with amidrazones .[1][2] This approach allows for the introduction of a wide variety of substituents at the 3, 5, and 6 positions of the triazine ring, enabling the creation of vast libraries of compounds for screening and optimization. The causality behind this reaction's success lies in the inherent reactivity of the starting materials: the nucleophilic amidrazone readily attacks the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound, leading to a spontaneous cyclization and dehydration cascade that efficiently forms the stable aromatic triazine ring.[3][4]

Caption: The cornerstone reaction for 1,2,4-triazine synthesis.

Chapter 2: Evolution of Synthetic Methodologies

As the therapeutic potential of 1,2,4-triazines became apparent, the demand for more efficient, diverse, and scalable synthetic routes grew. This spurred the development of modern methodologies capable of producing complex, highly functionalized derivatives.

Modern Approaches: Expanding the Synthetic Toolbox

Recent innovations in organic synthesis have been successfully applied to the 1,2,4-triazine scaffold. These include:

-

Redox-Efficient Cyclodehydration: This method utilizes β-keto-N-acylsulfonamides and hydrazine salts under mild conditions, tolerating a wide range of sensitive functional groups.[5] This approach offers flexibility, allowing for the late-stage introduction of substituents at either the C3 or C6 position.[5]

-

Domino Annulation Reactions: One-pot [4+2] domino reactions have been developed, using readily available materials like ketones, aldehydes, and alkynes to construct the triazine ring with high efficiency and atom economy.[6]

-

Metal-Catalyzed Cross-Coupling: The strategic functionalization of a pre-formed triazine core is a cornerstone of modern library synthesis. As detailed in the protocol below, techniques like palladium-catalyzed Suzuki couplings are indispensable for creating biaryl derivatives, which are prominent in many drug candidates.[7]

Experimental Protocol: Synthesis of 5,6-Biaryl-1,2,4-triazine-3-amines

This protocol is a representative example of a modern, multi-step synthesis used to generate potent adenosine A2A receptor antagonists, demonstrating the fusion of classical heterocycle formation with modern cross-coupling techniques.[7][8][9] The choice to use a bromination followed by a Suzuki coupling is a strategic one; it allows for the late-stage diversification of the C6 position, enabling the rapid exploration of structure-activity relationships (SAR) from a common intermediate.

Step 1: Bromination of 5-Aryl-1,2,4-triazin-3-amine [7][8]

-

Setup: Dissolve the starting 5-aryl-1,2,4-triazin-3-amine (1.0 eq) in dimethylformamide (DMF). Cool the solution to -25 °C in a suitable bath. Causality: The low temperature is critical to control the selectivity of the bromination and prevent side reactions.

-

Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (NBS, ~3.0 eq) in DMF. Add this solution dropwise to the cooled triazine solution. Causality: NBS is an electrophilic bromine source. The electron-rich triazine ring undergoes electrophilic aromatic substitution, with the bromine preferentially adding to the C6 position.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup: Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, pour the mixture into a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent like diethyl ether or ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, 6-bromo-5-aryl-1,2,4-triazin-3-amine, is purified by flash column chromatography.

Step 2: Suzuki Cross-Coupling [7][8]

-

Setup: To a microwave vial or reaction flask, add the 6-bromo-5-aryl-1,2,4-triazin-3-amine (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water. Causality: The aqueous base is required for the transmetalation step of the Suzuki cycle, while the organic solvent ensures solubility of the reactants.

-

Reaction: Heat the reaction mixture, often using microwave irradiation (e.g., 150 °C), until the starting material is consumed (monitor by TLC or LC-MS). Causality: The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond.

-

Workup: Dilute the cooled reaction mixture with water and extract with ethyl acetate. The combined organic extracts are dried and concentrated.

-

Purification: The final 5,6-biaryl-1,2,4-triazine-3-amine product is purified by flash chromatography or preparative HPLC.

Caption: A modern synthetic workflow for creating diverse 1,2,4-triazines.

Chapter 3: The Rise of 1,2,4-Triazines in Medicinal Chemistry

The true value of the 1,2,4-triazine scaffold was realized as its derivatives began to show significant and diverse biological activities.[1] The journey from laboratory chemical to life-saving drug has been a fruitful one, spanning multiple therapeutic areas.[10]

Early Therapeutic Breakthroughs

Initial investigations into the biological properties of 1,2,4-triazines uncovered their potential as antimicrobial agents.[1] This culminated in the development of Ceftriaxone , a third-generation cephalosporin antibiotic that features a 1,2,4-triazinone moiety and exhibits broad-spectrum antibacterial activity.[1] In the antiviral field, Azaribine (6-azauridine triacetate), another 1,2,4-triazine derivative, was explored for its antiviral and antifungal properties.[1]

A Scaffold for Modern Drug Discovery

In recent decades, 1,2,4-triazine derivatives have become central to the development of targeted therapies, particularly in oncology and neurology.

-

Kinase Inhibitors: The pyrrolo[2,1-f][1][7][11]triazine core is a key structural component in several approved kinase inhibitors used in cancer therapy.[12] Its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases makes it an ideal scaffold for designing potent and selective inhibitors.

-

GPCR Antagonists: A landmark application is the discovery of 1,2,4-triazine derivatives as potent and selective antagonists of the adenosine A2A receptor.[7][11] These compounds are being developed for the treatment of Parkinson's disease.[8][13] The mechanism involves blocking the A2A receptor in the basal ganglia, which enhances the function of the dopamine D2 receptor, thereby compensating for the dopamine loss that characterizes the disease.[7] The discovery of the 5,6-diphenyl-1,2,4-triazin-3-amine hit was a pivotal moment that led to extensive structure-based drug design and optimization.[7][8]

Summary of Key 1,2,4-Triazine Derivatives

The following table summarizes key examples of 1,2,4-triazine compounds and their significance.

| Compound Name | Therapeutic Area / Application | Mechanism of Action / Significance |

| Ceftriaxone | Antibacterial | Third-generation cephalosporin antibiotic featuring a 1,2,4-triazinone ring.[1] |

| Azaribine | Antiviral, Antifungal | An early example of the therapeutic potential of the 1,2,4-triazine core.[1] |

| Apilimod | Oncology, Immunology | Inhibitor of PIKfyve kinase, based on a triazine scaffold. |

| Compound 4k (GSK) | Parkinson's Disease (Preclinical) | Potent and selective adenosine A2A receptor antagonist.[7][8] |

| Avapritinib | Oncology (Gastrointestinal Stromal Tumors) | A kinase inhibitor containing the related fused pyrrolo[2,1-f][1][7][11]triazine scaffold.[12] |

Chapter 4: Conclusion and Future Outlook

The history of 1,2,4-triazine is a testament to the power of fundamental synthetic chemistry. From its origins as a chemical novelty in the late 19th century, it has evolved into one of the most important heterocyclic scaffolds in modern drug discovery. The development of robust and versatile synthetic methods has been the engine driving this progress, allowing chemists to meticulously tailor the structure of these compounds to interact with specific biological targets.

Looking ahead, the unique properties of the 1,2,4-triazine ring will continue to be exploited. Its use as a ligand in advanced nuclear reprocessing (in the form of bis-triazinyl bipyridines or BTPs) and in the construction of novel, porous polymers highlights its expanding role in materials science.[2] In medicinal chemistry, the scaffold's proven success ensures it will remain a focal point for the development of new generations of targeted therapies for cancer, neurodegenerative diseases, and beyond. The journey of the 1,2,4-triazine is far from over; it remains a scaffold of enduring relevance and immense future potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Triazine - Wikipedia [en.wikipedia.org]

- 3. First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 1,2,4-Triazine synthesis [organic-chemistry.org]

- 6. Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 1,2,4-triazine derivatives as adenosine A(2A) antagonists using structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scilit.com [scilit.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide focuses on a specific, yet under-explored, member of this family: 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one . While direct biological data for this compound is sparse, its structural features, when compared with extensively studied analogues, allow for the formulation of robust hypotheses regarding its potential therapeutic targets. This document provides a comprehensive analysis of these potential targets, grounded in structure-activity relationship (SAR) studies of related compounds, and presents a logical, multi-tiered strategy for target identification and validation. Detailed experimental protocols and workflows are provided to empower researchers to systematically investigate the therapeutic promise of this molecule.

Introduction: The 1,2,4-Triazin-5(4H)-one Core and Its Therapeutic Promise

The 1,2,4-triazine ring system is a cornerstone of many biologically active compounds. The inherent asymmetry and rich electronic properties of this scaffold allow for diverse substitutions, leading to a wide array of pharmacological profiles. Derivatives have been reported to engage with targets ranging from kinases and G-protein coupled receptors (GPCRs) to enzymes involved in metabolic and inflammatory pathways.

The subject of this guide, this compound, possesses a simple yet compelling substitution pattern. The methyl group at position 3 and the phenyl group at position 6 provide a foundational structure from which to infer potential biological activity. Based on extensive literature analysis of structurally related compounds, we have identified three primary areas of high therapeutic potential for this molecule:

-

Oncology: Particularly through the inhibition of key protein kinases.

-

Neuroprotection: Via modulation of stress-response pathways like the MAPK signaling cascade.

-

Inflammatory Disorders: By targeting enzymes and receptors central to the inflammatory process.

This guide will now delve into the most promising specific targets within these domains and outline a comprehensive research plan to validate them.

Hypothesized Therapeutic Target Class I: Protein Kinases

The inhibition of protein kinases is a well-established and highly successful strategy in modern drug discovery, particularly in oncology. Numerous 1,2,4-triazine derivatives have been identified as potent kinase inhibitors. The this compound scaffold is structurally analogous to cores that have shown activity against several important kinase families.

Rationale for Kinase Targeting

The rationale for investigating this compound as a kinase inhibitor is threefold:

-

Structural Precedent: Compounds with a 1,2,4-triazine-3,5-dione scaffold have been shown to be effective degraders of eukaryotic Elongation Factor 2 Kinase (eEF2K), a critical regulator of protein synthesis in cancer.[1]

-

Broad-Spectrum Activity: The general 1,2,4-triazine class has demonstrated inhibitory activity against a wide range of kinases, including EGFR, mTOR, and RAS/RAF/MAPK pathway components.

-

Computational Docking Studies: Theoretical studies on the closely related 6-phenyl-1,2,4-triazin-3(2H)-one have shown favorable binding affinities for various cancer-related protein targets, including EGFR.[2]

Proposed Primary Kinase Targets

Based on the available data, we propose the following as high-priority kinase targets for initial investigation:

| Target Kinase | Associated Disease Area | Rationale for Selection |

| eEF2K | Triple-Negative Breast Cancer (TNBC), other cancers | Direct structural similarity to known 1,2,4-triazine-based eEF2K degraders.[1] |

| MAP Kinases (ERK, JNK, p38) | Cancer, Neurodegenerative Diseases | A related 3-thiomethyl-1,2,4-triazine modulated MAPK phosphorylation in a neuroprotection model.[3] |

| EGFR | Lung, Colon, and other cancers | Computational studies suggest a good fit for the 1,2,4-triazine core within the EGFR active site.[2] |

Experimental Workflow for Kinase Target Validation

A tiered approach is recommended to efficiently identify and validate potential kinase targets.

References

- 1. Structure-Activity Relationship Studies of Substituted 2-Phenyl-1,2,4-triazine-3,5(2 H,4 H)-dione Analogues: Development of Potent eEF2K Degraders against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico modeling of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

An In Silico Efficacy and Safety Profiling Guide for 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Executive Summary

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] This guide presents a comprehensive in silico modeling workflow for a specific derivative, this compound, designed for researchers and drug development professionals. By leveraging a suite of computational tools, this document outlines a systematic approach to characterize the compound, identify potential biological targets, analyze drug-target interactions, and predict its pharmacokinetic and toxicological profile. This workflow is designed not as a rigid protocol, but as a logical and self-validating system to build a robust computational dossier on a compound of interest, thereby accelerating decision-making and prioritizing resources for subsequent in vitro and in vivo validation.

Part 1: Foundational Characterization of the Lead Compound

Before investigating complex biological interactions, a fundamental understanding of the molecule's intrinsic properties is essential. This initial step involves gathering basic structural information and predicting its physicochemical characteristics, which are determinant factors for its behavior in biological systems.

The Molecule of Interest: this compound

The subject of this guide is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a methyl group and a phenyl group. Its chemical structure provides a foundation for diverse chemical interactions, making it a candidate for investigation against various biological targets.

Table 1: Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O | Inferred |

| Molecular Weight | 187.20 g/mol | [5][6] |

| InChI Key | OUSYWCQYMPDAEO-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CC1=NN=C(C(=O)N1)C2=CC=CC=C2 | Inferred |

Predicted Physicochemical Profile

Computational tools can rapidly estimate properties crucial for drug-likeness. Here, we utilize the SwissADME web server to generate a preliminary physicochemical profile. This step is critical for early-stage assessment, as properties like solubility and lipophilicity govern the compound's absorption and distribution.

Table 2: Predicted Physicochemical and Lipophilicity Properties

| Parameter | Predicted Value | Ideal Range for Oral Drugs | Interpretation |

| Log P (iLOGP) | 1.35 | -0.7 to +5.0 | Optimal lipophilicity |

| Log S (ESOL) | -2.50 | > -6 | Soluble |

| Water Solubility | 4.85e-01 g/L | - | Moderately soluble |

| Topological Polar Surface Area (TPSA) | 54.89 Ų | < 140 Ų | Good potential for cell permeability |

Data generated using SwissADME web server. These values serve as initial estimates and require experimental validation.

Part 2: Target Identification and Interaction Analysis

With a foundational understanding of the molecule, the next logical step is to identify its potential biological targets and analyze the nature of its interaction. This is the cornerstone of mechanistic investigation in drug discovery.

Hypothesis-Driven Target Selection

Given that structurally similar triazinone derivatives have shown activity as inhibitors of enzymes like chorismate mutase and thymidylate synthase, these proteins represent rational starting points for a hypothesis-driven investigation.[1][7] For this guide, we will proceed with Thymidylate Synthase (TS) , a well-validated anticancer target, as a representative protein for our workflow.[1]

Molecular Docking: Simulating the Drug-Target "Handshake"

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the specific atomic interactions that stabilize the complex.[8][9] It is the primary tool for rapidly screening compounds and generating structural hypotheses.

This protocol outlines the standard steps for performing a docking simulation.

-

Protein Preparation:

-

Download the 3D crystal structure of human Thymidylate Synthase (e.g., PDB ID: 1HND) from the RCSB PDB database.

-

Using AutoDock Tools, remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and compute Gasteiger charges to assign correct atom types.

-

Save the prepared protein structure in the required PDBQT format.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool like PubChem Sketcher and save it as an SDF or MOL2 file.

-

Using AutoDock Tools, assign rotatable bonds and merge non-polar hydrogens.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define the search space (the "docking box") around the known active site of the target protein.[9] The dimensions should be sufficient to allow the ligand to move and rotate freely.

-

-